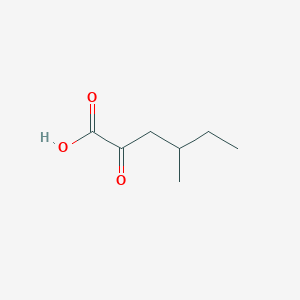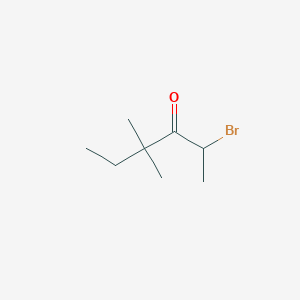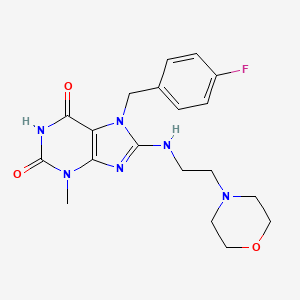
7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23FN6O3 and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Properties
Purine Skeleton Analysis : The purine fused-ring skeleton in related compounds has been analyzed for structural properties. For instance, a related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, exhibits a planar purine skeleton and a chair conformation in its morpholine ring, suggesting potential structural similarities (Karczmarzyk, Pawłowski, & Karolak-Wojciechowska, 1995).
Crystal Structure Insights : The crystal structure of similar compounds, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been detailed, offering insights into the molecular geometry and intermolecular interactions, which can be relevant for understanding the structure of the target compound (Karczmarzyk & Pawłowski, 1997).
Synthetic Methodologies and Derivatives
Synthesis Techniques : Research has explored methods for synthesizing purine derivatives, which is crucial for the production and modification of the target compound. For example, studies on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones provide valuable insights into synthetic strategies that may apply to the target compound (Khaliullin & Shabalina, 2020).
Biological Activity Studies : Research into the biological activities of purine derivatives is significant. For instance, studies on compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride have investigated their electrocardiographic, antiarrhythmic, and hypotensive activity, which could provide a foundation for exploring the biological applications of the target compound (Chłoń-Rzepa et al., 2004).
Potential Therapeutic Applications
Serotonin Receptor Affinity : Research into the affinity of purine derivatives for serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, suggests potential therapeutic applications for mental health conditions. The investigation of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione provides a basis for understanding the pharmacological potential of similar compounds (Żmudzki et al., 2015).
Antidepressant Properties : Studies on related purine derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have revealed antidepressant activities, indicating potential psychiatric applications for the target compound (Khaliullin et al., 2018).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3/c1-24-16-15(17(27)23-19(24)28)26(12-13-2-4-14(20)5-3-13)18(22-16)21-6-7-25-8-10-29-11-9-25/h2-5H,6-12H2,1H3,(H,21,22)(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVFTURZDOOSLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
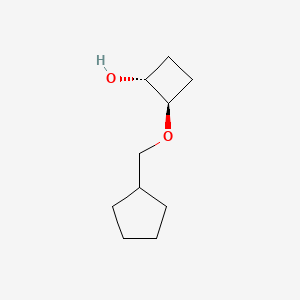
![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)
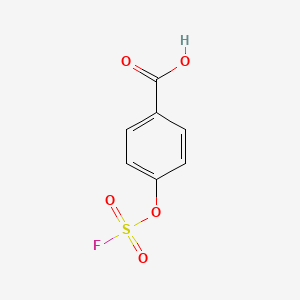
![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)
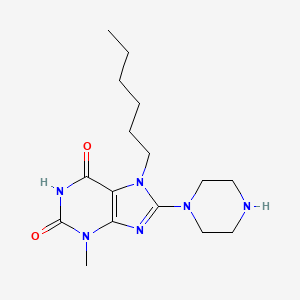
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
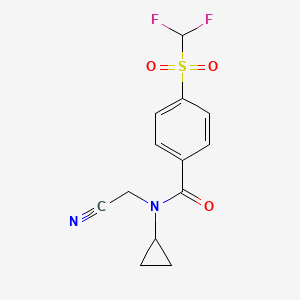
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

